Hexapeptide-3
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Overview
Description
Hexapeptide-3 is a synthetic biomimetic peptide with the sequence Ala-Asp-Leu-Lys-Pro-Thr. It mimics fibronectin found in the skin extracellular matrix and is involved in tissue repair, wound healing, and cell adhesion . This peptide is widely used in cosmetic formulations for its anti-aging, smoothing, and hydrating properties .
Preparation Methods
Hexapeptide-3 can be synthesized using a combination of solid-phase and solution-phase synthesis methods . The solid-phase synthesis method involves attaching the amino acid sequence to a solid support (resin) to complete the assembly and then releasing the sequence from the support . This method is advantageous due to its fast reaction speed, minimal by-products, and ease of automation . The solution-phase synthesis method, on the other hand, involves conventional organic synthesis techniques but requires multiple reaction steps and intermediate liberation .
Chemical Reactions Analysis
Hexapeptide-3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like thioanisole . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexapeptide-3 has a wide range of scientific research applications. In the field of cosmetics, it is used for its anti-aging and skin-smoothing properties . It promotes the production of extracellular matrix proteins, improves cell adhesion, and enhances skin hydration . In medicine, this compound is used in wound healing and tissue repair due to its ability to mimic fibronectin . It is also used in biological research to study cell adhesion and tissue organization .
Mechanism of Action
Hexapeptide-3 exerts its effects by mimicking the physiological functions of fibronectin . It promotes the production of extracellular matrix proteins and improves the adhesion between dermal cells . This leads to enhanced tissue repair, wound healing, and improved skin appearance . The molecular targets and pathways involved include integrins and other cell adhesion molecules .
Comparison with Similar Compounds
While all these peptides have anti-aging properties, Hexapeptide-3 is unique in its ability to mimic fibronectin and promote tissue repair . Acetyl hexapeptide-8 and acetyl octapeptide-3, on the other hand, are known for their ability to inhibit muscle contractions and reduce the appearance of wrinkles .
Properties
Molecular Formula |
C32H58N14O11S |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H58N14O11S/c1-58-15-12-21(46-29(56)20(8-11-24(50)51)43-26(53)16(33)6-10-23(48)49)30(57)45-19(7-9-22(34)47)28(55)44-18(5-3-14-41-32(38)39)27(54)42-17(25(35)52)4-2-13-40-31(36)37/h16-21H,2-15,33H2,1H3,(H2,34,47)(H2,35,52)(H,42,54)(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,48,49)(H,50,51)(H4,36,37,40)(H4,38,39,41)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
RYBWAQANBURYGX-PXQJOHHUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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